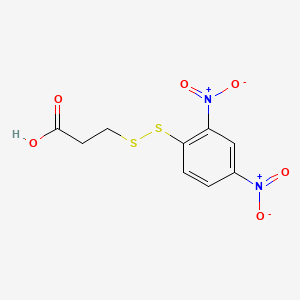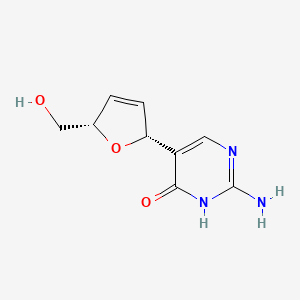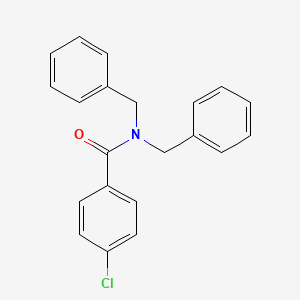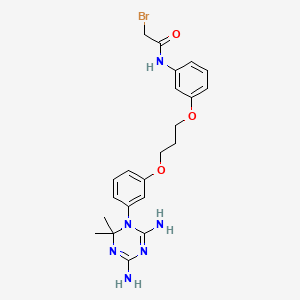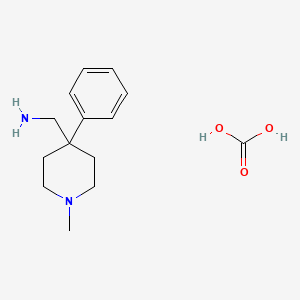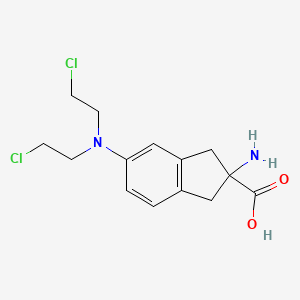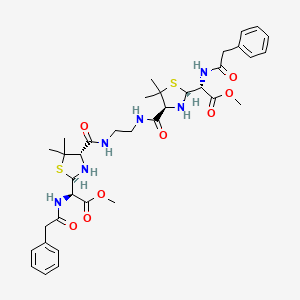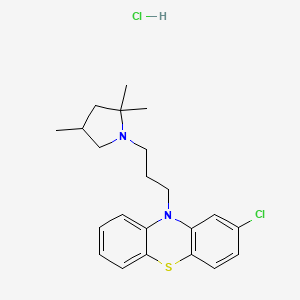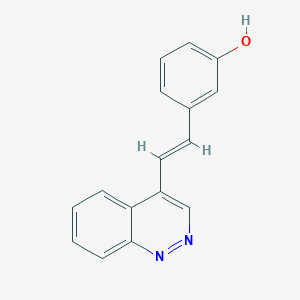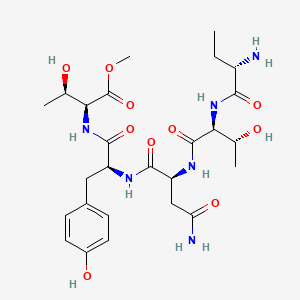
L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester is a complex peptide compound It is composed of multiple amino acids, including L-threonine, L-2-aminobutanoyl, L-threonyl, L-asparaginyl, and L-tyrosyl, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester typically involves the stepwise coupling of the individual amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. Protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin to obtain the final peptide .
Análisis De Reacciones Químicas
Types of Reactions
L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The tyrosyl residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the tyrosyl residue can lead to the formation of dityrosine, while nucleophilic substitution at the ester group can yield various amide derivatives .
Aplicaciones Científicas De Investigación
L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used in studies of protein-protein interactions and enzyme-substrate specificity.
Mecanismo De Acción
The mechanism of action of L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-
- L-Threonine, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-
- L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- (9CI)
Uniqueness
L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester is unique due to its specific sequence and the presence of the methyl ester functional group. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar peptides .
Propiedades
Número CAS |
123951-82-6 |
|---|---|
Fórmula molecular |
C26H40N6O10 |
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
methyl (2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-aminobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C26H40N6O10/c1-5-16(27)22(37)31-20(12(2)33)25(40)30-18(11-19(28)36)23(38)29-17(10-14-6-8-15(35)9-7-14)24(39)32-21(13(3)34)26(41)42-4/h6-9,12-13,16-18,20-21,33-35H,5,10-11,27H2,1-4H3,(H2,28,36)(H,29,38)(H,30,40)(H,31,37)(H,32,39)/t12-,13-,16+,17+,18+,20+,21+/m1/s1 |
Clave InChI |
YQBFEFWNIXXSLD-UZZCTUCQSA-N |
SMILES isomérico |
CC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)OC)N |
SMILES canónico |
CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)
